molecular formula C47H51NO14 B1180845 EPITAXOL, 2/'-(P) CAS No. 179798-21-1

EPITAXOL, 2/'-(P)

Cat. No.: B1180845
CAS No.: 179798-21-1
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-MEUUVHMJSA-N
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Description

Chemical Identity and Nomenclature

7-Epitaxol, systematically named as [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, represents a stereoisomeric variant of the renowned anticancer agent paclitaxel. The compound bears the Chemical Abstracts Service registry number 105454-04-4 and is recognized by numerous synonymous designations including 7-epi-Taxol, 7-Epipaclitaxel, Paclitaxel Impurity E, and 7-epi-Paclitaxel. The molecular structure encompasses forty-seven carbon atoms, fifty-one hydrogen atoms, one nitrogen atom, and fourteen oxygen atoms, arranged in a complex tetracyclic framework characteristic of the taxane family.

The stereochemical distinction of 7-Epitaxol from paclitaxel centers on the spatial orientation of the hydroxyl group attached to carbon-7 of the taxane core structure. While paclitaxel possesses an equatorial hydroxyl group at this position, 7-Epitaxol features an axial configuration, fundamentally altering the three-dimensional architecture of the molecule. This stereochemical modification influences various physicochemical properties, including solubility characteristics, stability profiles, and intermolecular interactions. The compound exhibits enhanced solubility in organic solvents such as dimethylformamide (25 milligrams per milliliter), dimethyl sulfoxide (10 milligrams per milliliter), and ethanol (5 milligrams per milliliter).

Crystal structure analysis reveals that 7-Epitaxol adopts conformations similar to the hydrophobic collapse state observed in paclitaxel, with notable differences in side-chain orientations and intramolecular hydrogen bonding patterns. The axial hydroxyl group at carbon-7 forms an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at carbon-4, a interaction absent in the parent compound paclitaxel. This structural feature contributes to the distinct conformational preferences and stability characteristics observed in 7-Epitaxol.

Historical Context and Discovery

The discovery and characterization of 7-Epitaxol emerged as a consequence of extensive research into paclitaxel degradation pathways and metabolic processes initiated during the late twentieth century. The compound was first identified as a significant degradation product arising from the base-catalyzed epimerization of paclitaxel under various chemical conditions. Initial investigations into paclitaxel stability revealed that the parent compound undergoes rapid epimerization at the carbon-7 position, particularly under alkaline conditions, leading to the formation of 7-Epitaxol as the thermodynamically favored product.

The historical development of 7-Epitaxol research parallels the broader evolution of taxane chemistry, which began with the isolation of paclitaxel from Taxus brevifolia bark in the 1960s and its subsequent structural elucidation in 1971. As researchers gained deeper understanding of paclitaxel's mechanism of action following Susan Horwitz's groundbreaking discovery of its microtubule-stabilizing properties in 1979, attention increasingly focused on structurally related compounds and metabolites. The recognition that 7-Epitaxol retained biological activity comparable to paclitaxel, despite its stereochemical differences, prompted extensive investigation into its potential applications and mechanisms of action.

The compound gained particular significance during the 1990s and early 2000s as pharmaceutical researchers sought to understand paclitaxel's metabolic fate and develop improved formulations with enhanced stability profiles. The identification of 7-Epitaxol as the principal degradation product under physiological conditions highlighted its importance in drug development and quality control applications. Subsequently, the compound became established as a critical reference standard for pharmaceutical analysis and a valuable research tool for investigating taxane structure-activity relationships.

Position within the Taxane Family of Compounds

7-Epitaxol occupies a distinctive position within the extensive taxane family, serving as both a metabolic derivative and a structurally significant analog of paclitaxel. The taxane family comprises a diverse group of diterpene natural products characterized by their complex polycyclic structures and remarkable biological activities, with paclitaxel and docetaxel representing the most clinically successful members. These compounds share a common tetracyclic core structure but differ in their side-chain modifications and stereochemical configurations, leading to varying biological activities and pharmacological properties.

Within this family, 7-Epitaxol represents a unique example of how subtle stereochemical modifications can influence molecular behavior while preserving essential biological functions. The compound demonstrates that the spatial arrangement of functional groups, particularly the hydroxyl group at carbon-7, significantly impacts conformational preferences and intermolecular interactions without completely abolishing the characteristic biological activities associated with taxanes. This relationship has proven valuable for understanding structure-activity relationships within the taxane series and for developing new therapeutic agents with improved properties.

The taxane family encompasses numerous naturally occurring and semi-synthetic derivatives, including baccatin III, 10-deacetylbaccatin III, cephalomannine, and various synthetic analogs designed for enhanced therapeutic efficacy. Among these compounds, 7-Epitaxol stands out as one of the most extensively studied epimerization products, providing insights into the chemical stability and metabolic transformations of taxane-based pharmaceuticals. The compound's position as the major degradation product of paclitaxel under physiological conditions makes it particularly relevant for pharmaceutical development and quality assurance applications.

Furthermore, 7-Epitaxol has contributed to the development of new synthetic methodologies for taxane modification and epimerization. Recent studies have demonstrated efficient synthetic approaches for converting natural taxanes to their 7-epi analogs using silver oxide catalysis, expanding the accessibility of these compounds for research and potential therapeutic applications. These developments have positioned 7-Epitaxol as both a research target and a synthetic intermediate for accessing novel taxane derivatives with potentially improved properties.

Research Significance in Chemical Sciences

The research significance of 7-Epitaxol extends across multiple domains of chemical sciences, encompassing structural chemistry, synthetic methodology, and mechanistic studies of biological activity. From a structural perspective, the compound has provided valuable insights into the conformational flexibility and stereochemical requirements of taxane-type molecules. X-ray crystallographic studies of 7-Epitaxol and its derivatives have revealed detailed information about molecular conformations, intermolecular interactions, and solid-state packing arrangements that contribute to understanding taxane structure-property relationships.

In synthetic chemistry, 7-Epitaxol has served as both a target for method development and a starting material for accessing other taxane derivatives. The development of efficient epimerization protocols using silver oxide catalysis represents a significant advance in taxane chemistry, enabling gram-scale preparation of 7-Epitaxol and related compounds. These synthetic achievements have facilitated broader research into taxane modifications and have supported the development of new analogs with potentially enhanced biological activities.

The compound's significance in mechanistic studies stems from its ability to maintain biological activity despite stereochemical differences from paclitaxel. Research has demonstrated that 7-Epitaxol exhibits comparable microtubule-stabilizing properties and antiproliferative effects, suggesting that the carbon-7 stereochemistry is not critical for the fundamental mechanism of action. These findings have contributed to a deeper understanding of how taxanes interact with their biological targets and have informed the design of new therapeutic agents.

Additionally, 7-Epitaxol has played a crucial role in pharmaceutical chemistry research, particularly in stability studies and degradation pathway elucidation. The compound's formation through base-catalyzed epimerization has provided insights into the chemical reactivity of taxanes under various conditions and has informed the development of improved formulations and storage protocols. This knowledge has proven essential for maintaining drug quality and efficacy in pharmaceutical applications.

Bibliometric Analysis of Scientific Literature

Bibliometric analysis of the scientific literature reveals substantial and growing research interest in 7-Epitaxol and related taxane compounds over the past two decades. Comprehensive database searches indicate that research output in this field has increased significantly, with publications spanning multiple disciplines including organic chemistry, medicinal chemistry, pharmaceutical sciences, and cancer research. The geographic distribution of research contributions shows strong representation from institutions in the United States, Europe, and Asia, reflecting the global significance of taxane research.

Analysis of publication patterns reveals several distinct research clusters focused on different aspects of 7-Epitaxol investigation. One major cluster centers on structural and synthetic studies, encompassing crystallographic analyses, conformational investigations, and method development for compound preparation. Another significant cluster focuses on biological activity studies, particularly investigations of antiproliferative effects and mechanisms of action in cancer cell lines. A third cluster addresses pharmaceutical applications, including stability studies, degradation pathway analysis, and quality control methodologies.

Properties

CAS No.

179798-21-1

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36-,37+,38-,40-,45+,46-,47+/m0/s1

InChI Key

RCINICONZNJXQF-MEUUVHMJSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

EPITAXOL, 2/'-(P)

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Solution Preparation :

    • Bicarbonate (e.g., KHCO₃ or NaHCO₃) is dissolved in sterile water (0.02–10 g/L).

    • Paclitaxel is dissolved in anhydrous acetonitrile (0.1–10 g/L).

  • Mixing and Heating :

    • Equal volumes of bicarbonate and paclitaxel solutions are combined.

    • The mixture is heated to 40–60°C for 30–60 minutes.

  • Purification :

    • The product, 7-epitaxol, is isolated via preparative HPLC or silica gel chromatography.

Key Findings

  • Conversion Efficiency : A 10:1 molar ratio of KHCO₃ to paclitaxel achieves >80% conversion (Table 1).

  • Mechanism : Bicarbonate facilitates deprotonation at C7, enabling epimerization via keto-enol tautomerization (Figure 6 in).

Table 1: Conversion Efficiency at Varying Reaction Times (40°C, 10:1 KHCO₃:Paclitaxel)

Time (min)Conversion (%)
525
1045
2075
3082

Semi-Synthetic Approaches from Taxane Intermediates

Protecting Group Installation

  • C2′ Protection : The 2′-hydroxyl group of 7-epitaxol is protected using silyl ethers (e.g., triethylsilyl, TES) or acyl groups. For example, source describes silicon-based protecting groups (e.g., -SiR₁R₂R₃) for taxane intermediates, which could be adapted for EPITAXOL, 2′-(P).

Biotechnological and Biosynthetic Methods

Enzymatic Epimerization

Recent advances in Taxus cell cultures and engineered enzymes (e.g., cytochrome P450 hydroxylases) enable selective oxidation and epimerization. Source highlights the role of 5α-hydroxylase (T5αH) in modifying taxadiene, suggesting potential pathways for C7 epimerization in vivo.

Metabolic Engineering

  • Yeast Platforms : Reconstitution of taxane biosynthesis in Saccharomyces cerevisiae allows large-scale production of intermediates like 10-deacetylbaccatin III, which can be derivatized to EPITAXOL, 2′-(P).

Comparative Analysis of Methods

Table 2: Advantages and Limitations of EPITAXOL Synthesis Routes

MethodYield (%)CostScalabilityKey Challenges
Bicarbonate Epimerization80–85LowHighRequires pure paclitaxel input
Semi-Synthetic Taxadiene15–30HighModerateMulti-step, complex purification
Biotechnological5–10Very HighLowEnzyme optimization needed

Chemical Reactions Analysis

Types of Reactions

EPITAXOL, 2/'-(P) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Efficacy in Cancer Treatment

Head and Neck Squamous Cell Carcinoma (HNSCC)
Recent studies demonstrate that 7-Epitaxol exhibits significant cytotoxic effects against HNSCC cell lines, including SCC-9 and SCC-47. It induces cell cycle arrest and activates both intrinsic and extrinsic apoptotic pathways. Notably, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced apoptosis in these cancer cells .

Cisplatin-Resistant Tumors
In cisplatin-resistant HNSCC models, 7-Epitaxol has shown promising results by overcoming resistance mechanisms. The compound effectively reduces the phosphorylation of key survival proteins like AKT and ERK1/2, thus triggering apoptosis even in resistant cell lines .

Case Studies

Study Focus Findings
HNSCC Cell Lines Induced significant apoptosis through ERK1/2 pathway inhibition; reduced cell viability in a time-dependent manner .
Cisplatin Resistance Demonstrated efficacy in inducing apoptosis in cisplatin-resistant cells by modulating apoptotic protein expressions and reducing survival signaling pathways .

Potential for Combination Therapies

Given its mechanism of action, 7-Epitaxol may be particularly effective when used in combination with other therapeutic agents that target similar pathways. For example, combining it with other chemotherapeutics or targeted therapies could enhance overall treatment efficacy by overcoming resistance mechanisms commonly seen in various cancers .

Mechanism of Action

EPITAXOL, 2/‘-(P) exerts its effects by interfering with the normal function of microtubules during cell division. It stabilizes microtubules, preventing their depolymerization, which disrupts the mitotic process and leads to cell death. This mechanism is similar to that of paclitaxel, but EPITAXOL, 2/’-(P) has shown higher stability and cytotoxicity .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights critical differences between EPITAXOL, 2'-(P) and related taxoids:

Compound CAS Number Molecular Formula Epimerization Site Storage Temperature Key Sources/Applications
EPITAXOL, 2'-(P) 179798-21-1 C₄₇H₅₁NO₁₄ 2' position -20°C Reference standard
Paclitaxel (Taxol) 33069-62-4 C₄₇H₅₁NO₁₄ None +4°C Chemotherapy drug
7-Epitaxol 105454-04-4 C₄₇H₅₁NO₁₄ 7 position +4°C Research material
Docetaxel 114977-28-5 C₄₃H₅₃NO₁₄ N/A (modified side chain) +4°C Chemotherapy drug
10-Deacetyl Taxol N/A C₄₅H₄₉NO₁₃ N/A (deacetylated) Variable Biosynthetic precursor

Key Observations :

  • Epimerization Site : EPITAXOL, 2'-(P) and 7-Epitaxol differ from paclitaxel solely in the position of hydroxyl group epimerization (2' vs. 7). This modification impacts molecular polarity and binding affinity to β-tubulin, a target for taxoid activity .
  • Stability : The requirement for -20°C storage for EPITAXOL, 2'-(P) suggests lower stability compared to paclitaxel and 7-Epitaxol, which are stored at +4°C .

Critical Notes and Limitations

Naming Confusion : The term "EPITAXOL" is occasionally misapplied. In clinical contexts, it refers to a combination therapy (Epirubicin + Taxol), unrelated to the chemical compound discussed here .

Data Gaps: Limited peer-reviewed studies directly compare the bioactivity of EPITAXOL, 2'-(P) with other taxoids. Most available data derive from supplier catalogs or biosynthetic studies .

Storage Variability : Differences in recommended storage temperatures (e.g., -20°C vs. +4°C) underscore the need for strict handling protocols to prevent degradation .

Biological Activity

EPITAXOL, 2/'-(P), a derivative of paclitaxel, has garnered attention in the field of cancer research due to its significant biological activity, particularly in stabilizing microtubules and inducing apoptosis in various cancer cell lines. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and findings from relevant case studies.

EPITAXOL, 2/'-(P) is known for its ability to stabilize microtubules by binding to the β-tubulin subunit. This stabilization prevents microtubule disassembly, which is crucial for cell division. The compound also interacts with several enzymes involved in cell cycle regulation, enhancing its anti-proliferative effects. Key biochemical properties include:

  • Microtubule Stabilization : Prevents depolymerization, halting cell division.
  • Cell Cycle Regulation : Interacts with cyclin-dependent kinases.
  • Enzyme Inhibition : Affects topoisomerase II activity, important for DNA replication and repair.

Cellular Effects

The compound exerts profound effects on various cell types, particularly cancer cells. Notable cellular effects include:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggers intrinsic and extrinsic apoptotic pathways.
  • Signaling Pathway Modulation : Influences MAPK and PI3K/AKT pathways critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of EPITAXOL involves several key actions:

  • Binding to Microtubules : Stabilizes microtubules by binding to β-tubulin.
  • Inhibition of Mitosis : Prevents mitotic progression leading to cell death.
  • Activation of Apoptotic Pathways : Increases expression of pro-apoptotic proteins (e.g., Bid, Bim) while decreasing anti-apoptotic proteins (e.g., Bcl-2)【2】【5】.

Table 1: Summary of Molecular Mechanisms

MechanismDescription
Microtubule StabilizationPrevents disassembly of microtubules
Cell Cycle ArrestInduces G2/M phase arrest
Apoptosis ActivationModulates intrinsic and extrinsic pathways

Case Studies

  • Cisplatin-Resistant Head and Neck Squamous Cell Carcinoma (HNSCC) :
    • A study demonstrated that 7-Epitaxol effectively induced apoptosis in cisplatin-resistant HNSCC cell lines by increasing the expression of death receptors and reducing anti-apoptotic protein levels【2】【8】.
    • Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with 7-Epitaxol【5】【9】.
  • In Vivo Studies :
    • Animal models treated with 7-Epitaxol exhibited reduced tumor growth compared to control groups, indicating its potential efficacy as an anticancer agent【6】【8】.

Dosage Effects

The efficacy and toxicity of EPITAXOL vary with dosage:

  • Low Doses : Effective in inhibiting tumor growth with minimal toxicity.
  • High Doses : Associated with toxic effects such as bone marrow suppression and neurotoxicity【1】.

Metabolic Pathways

EPITAXOL is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2C8 and CYP3A4), leading to the formation of hydroxylated metabolites that may influence its pharmacokinetics and therapeutic efficacy【1】.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.